D-4-Chlorophenylglycine HCl D-4-Chlorophenylglycine HCl
Brand Name: Vulcanchem
CAS No.: 108392-76-3
VCID: VC20830189
InChI: InChI=1S/C8H8ClNO2.ClH/c9-6-3-1-5(2-4-6)7(10)8(11)12;/h1-4,7H,10H2,(H,11,12);1H/t7-;/m1./s1
SMILES: C1=CC(=CC=C1C(C(=O)O)N)Cl.Cl
Molecular Formula: C8H9Cl2NO2
Molecular Weight: 222.07 g/mol

D-4-Chlorophenylglycine HCl

CAS No.: 108392-76-3

Cat. No.: VC20830189

Molecular Formula: C8H9Cl2NO2

Molecular Weight: 222.07 g/mol

* For research use only. Not for human or veterinary use.

D-4-Chlorophenylglycine HCl - 108392-76-3

Specification

CAS No. 108392-76-3
Molecular Formula C8H9Cl2NO2
Molecular Weight 222.07 g/mol
IUPAC Name (2R)-2-amino-2-(4-chlorophenyl)acetic acid;hydrochloride
Standard InChI InChI=1S/C8H8ClNO2.ClH/c9-6-3-1-5(2-4-6)7(10)8(11)12;/h1-4,7H,10H2,(H,11,12);1H/t7-;/m1./s1
Standard InChI Key VDZFBXOENJDFCO-OGFXRTJISA-N
Isomeric SMILES C1=CC(=CC=C1[C@H](C(=O)O)N)Cl.Cl
SMILES C1=CC(=CC=C1C(C(=O)O)N)Cl.Cl
Canonical SMILES C1=CC(=CC=C1C(C(=O)O)N)Cl.Cl

Introduction

Chemical Identity and Physical Properties

D-4-Chlorophenylglycine HCl is a hydrochloride salt of the amino acid D-4-chlorophenylglycine, featuring a chlorine atom at the para position of the phenyl ring. This structural configuration confers specific chemical behaviors that distinguish it from other phenylglycine derivatives. The compound's stereochemistry is denoted by the "D" prefix, indicating its absolute configuration according to the Cahn-Ingold-Prelog priority rules, specifically referring to the (R) configuration at the alpha carbon atom.

Basic Chemical Information

The fundamental chemical properties of D-4-Chlorophenylglycine HCl are outlined in the following table:

PropertyValue
CAS Registry Number108392-76-3
Molecular FormulaC₈H₉Cl₂NO₂
Molecular Weight222.07 g/mol
IUPAC Name(2R)-2-amino-2-(4-chlorophenyl)acetic acid hydrochloride
StereochemistryR configuration

This compound contains an amino acid moiety with a chiral center, giving it specific stereochemical properties that are crucial for its applications in asymmetric synthesis and stereochemically-dependent biological activities .

Physical Characteristics

The physical properties of D-4-Chlorophenylglycine HCl determine its behavior in various experimental conditions and influence its storage and handling requirements:

Physical PropertyValue
Physical StateSolid
Melting Point240°C (decomposition)
Boiling Point357°C at 760 mmHg
Flash Point169.7°C
Vapor Pressure1.02×10⁻⁵ mmHg at 25°C

These physical parameters indicate that D-4-Chlorophenylglycine HCl is a relatively stable solid compound under standard laboratory conditions, with a high decomposition temperature and low vapor pressure .

Synthetic Routes and Preparation Methods

The synthesis of D-4-Chlorophenylglycine HCl involves multiple chemical transformations starting from relatively simple precursors. Understanding these synthetic pathways is essential for researchers working with this compound, as it provides insights into potential impurities and structural variations.

General Synthetic Approach

The general synthesis route typically begins with 4-chlorobenzaldehyde as the primary starting material. This aldehyde undergoes a series of transformations to introduce the amino acid functionality and establish the desired stereochemistry. The final product is obtained as the hydrochloride salt to increase stability and facilitate handling.

Detailed Synthesis Protocol

A detailed synthetic pathway for D-4-Chlorophenylglycine HCl can be described as follows:

  • Reaction of 4-chlorobenzaldehyde with potassium cyanide and ammonium chloride in a methanol-water system to form an amino nitrile intermediate.

  • Extraction of the reaction mixture with toluene, followed by extraction of the organic phase with concentrated hydrochloric acid.

  • Refluxing of the acidic aqueous phase to hydrolyze the nitrile group to a carboxylic acid.

  • Adjustment of pH to neutral conditions (pH 6-7) using sodium carbonate to precipitate the free amino acid (4-chlorophenylglycine).

  • Treatment of the free amino acid with thionyl chloride in methanol to form the methyl ester hydrochloride derivative .

This synthesis route is notable for its ability to generate the compound with high stereochemical purity, which is crucial for applications requiring stereochemically defined reagents .

Alternative Synthetic Methods

Alternative synthetic approaches may involve the use of asymmetric catalysts to control the stereochemistry of the alpha carbon. These methods often employ chiral auxiliaries or catalysts to favor the formation of the R-enantiomer. Additionally, resolution methods can be applied to separate racemic mixtures into their constituent enantiomers, though these approaches may be less efficient than direct stereoselective synthesis .

Chemical Reactivity and Structure

The reactivity of D-4-Chlorophenylglycine HCl is determined by its molecular structure, which contains several reactive functional groups. Understanding these structural elements and their associated reactivity patterns is essential for predicting the compound's behavior in chemical transformations.

Structural Features

D-4-Chlorophenylglycine HCl consists of the following key structural elements:

  • A chiral alpha carbon bearing an amino group

  • A carboxylic acid group

  • A 4-chlorophenyl substituent

  • A hydrochloride counterion

These structural components create a molecule with multiple reactive sites and specific stereochemical properties. The presence of the chlorine atom on the aromatic ring influences the electronic properties of the phenyl group, affecting both reactivity and physical characteristics .

Reactivity Profile

The reactivity of D-4-Chlorophenylglycine HCl is characterized by:

  • Acid-base properties of the amino and carboxylic acid groups

  • Nucleophilicity of the amino group

  • Electrophilicity of the carboxylic acid group

  • Modified electronic properties of the aromatic ring due to the chlorine substituent

These reactive features make D-4-Chlorophenylglycine HCl a versatile building block in organic synthesis, particularly in reactions requiring stereochemically defined amino acid derivatives.

Applications in Chemical Research

D-4-Chlorophenylglycine HCl finds applications across various domains of chemical research, particularly in organic synthesis and the development of complex molecular structures.

Role in Organic Synthesis

As a chiral building block, D-4-Chlorophenylglycine HCl serves as a valuable starting material for the synthesis of more complex molecules. Its defined stereochemistry and reactive functional groups allow for selective transformations to create structurally sophisticated compounds. Some specific applications include:

  • Preparation of enantiomerically pure compounds for pharmaceutical applications

  • Synthesis of peptide-based structures

  • Development of chiral catalysts

  • Creation of molecules with specific three-dimensional architectures

Ruthenium-Catalyzed C-H Functionalization

A particularly notable application of phenylglycine derivatives, including chloro-substituted variants, is in ruthenium-catalyzed C-H functionalization reactions. These transformations enable the conversion of phenylglycine derivatives into valuable heterocyclic compounds through C-H/N-H oxidative coupling processes. The specific reaction conditions include:

  • Catalyst: [Ru(cymene)Cl₂]₂ (10 mol%)

  • Oxidant: N-fluoro-2,4,6-trimethylpyridinium triflate

  • Carboxylate assistance for the C-H bond activation step

These reactions demonstrate remarkable tolerance to various functional groups, including electron-donating and electron-withdrawing substituents on the phenyl ring of the amino acid .

Synthesis of Heterocyclic Compounds

D-4-Chlorophenylglycine derivatives can be transformed into heterocyclic compounds of significant synthetic value. For instance:

  • Reaction with electron-rich internal alkynes produces 3,4-disubstituted isoquinoline-1-carboxylates

  • Reaction with methyl acrylate generates 3,N-disubstituted isoindoline-1-carboxylates

These transformations expand the utility of D-4-Chlorophenylglycine HCl beyond its use as a simple building block, positioning it as a versatile scaffold for the construction of complex molecular architectures .

Research Applications and Future Directions

The unique properties of D-4-Chlorophenylglycine HCl continue to drive its application in diverse research fields. Ongoing investigations and emerging applications highlight the compound's sustained relevance in chemical research.

Current Research Trends

Current research involving D-4-Chlorophenylglycine HCl focuses on several areas:

  • Development of new synthetic methodologies leveraging its structural features

  • Exploration of its potential as a building block for bioactive compounds

  • Investigation of its role in asymmetric catalysis

  • Application in the synthesis of natural product analogs

Comparative Studies with Related Compounds

Comparative studies between D-4-Chlorophenylglycine HCl and related compounds, such as DL-4-Chlorophenylglycine (a racemic mixture), provide valuable insights into the importance of stereochemistry in chemical reactions. These comparisons illuminate structure-activity relationships and guide the design of more effective synthetic strategies.

Future Research Directions

Emerging research directions for D-4-Chlorophenylglycine HCl include:

  • Integration into continuous flow chemistry processes

  • Application in sustainable chemistry approaches

  • Development of novel heterocyclic scaffolds based on its transformation

  • Exploration of its potential in stereoselective catalysis

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